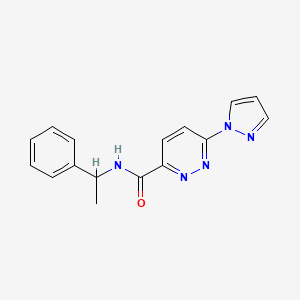

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQECIVUYSRXBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or diesters.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via cyclization reactions involving hydrazines and 1,3-diketones.

Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions using phenylethyl halides or similar reagents.

Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, with reagents such as halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.

Reduction: Reduction can produce amines, alcohols, or hydrocarbons.

Substitution: Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of the pyrazole and pyridazine structures exhibit potent anti-inflammatory effects. For instance, studies have shown that compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Anticancer Properties

The anticancer potential of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is particularly noteworthy, with several studies highlighting its efficacy against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity : A study demonstrated that pyrazole-containing compounds exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 0.39 |

| Example B | HCT116 | 0.46 |

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

Mechanisms of Anticancer Activity

The anticancer mechanisms attributed to this compound include:

- Inhibition of Kinases : Compounds derived from this class have been shown to inhibit key kinases involved in cell proliferation and survival, such as Aurora-A kinase .

- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication processes in cancer cells .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Structural analysis through techniques like X-ray crystallography has revealed insights into the compound's molecular interactions, including hydrogen bonding and π–π stacking that stabilize its conformation .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical reactions and cellular functions.

Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and physiological responses.

Gene Expression: The compound could influence gene expression, altering the production of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

Heterocyclic Variants

Key Structural and Functional Differences

Core Modifications :

- Pyridazine vs. Imidazo-pyridazine : The fused imidazo-pyridazine in increases planarity and rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).

- Pyridazine vs. Pyrazolo-pyridine : The pyridine core in alters electron distribution, reducing hydrogen-bonding capacity compared to pyridazine.

Substituent Effects: 1-Phenylethyl vs. Deuterated Methyl (CD₃): The deuterated analog in may exhibit slower metabolic degradation due to the kinetic isotope effect. Halogenation: Fluorine and chlorine in enhance binding to hydrophobic regions and improve metabolic stability.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a pyrazolylpyridazine intermediate with 1-phenylethylamine, analogous to the aniline-substituted derivative in .

- In contrast, the imidazo-pyridazine derivative requires multi-step fusion of imidazole and pyridazine rings.

Research Findings and Implications

- Crystallographic Insights : Structural data for N-phenyl-6-pyrazolylpyridazine-3-amine reveal planar geometry and intermolecular π-π interactions, which are critical for packing in crystal lattices and may correlate with target-binding avidity.

- Metabolic Considerations : Deuterated and halogenated analogs () demonstrate strategies to optimize pharmacokinetics, a direction that could be applied to the target compound.

Biological Activity

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a pyridazine core substituted with a pyrazole group and a phenethyl moiety. The synthesis typically involves multi-step reactions, including coupling reactions that yield the desired carboxamide structure. For instance, the synthesis may involve the reaction of 6-chloro-4-(6-pyrazol-1-yl)pyridazine with an appropriate amine under reflux conditions to form the target compound .

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable anti-inflammatory activity. In studies assessing COX-1 and COX-2 inhibition, compounds similar to this one have shown selective inhibition profiles, which are critical for reducing inflammation without significant gastrointestinal side effects. For example, a related compound exhibited an IC50 value against COX-2 of approximately 60 μg/mL, indicating substantial anti-inflammatory potential .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 IC50 (μg/mL) | Remarks |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory agent |

| Related Pyrazole Derivative | 60 | Significant COX-2 inhibition |

| Diclofenac Sodium | 54.65 | Standard reference for comparison |

Anticancer Activity

The compound also shows promise in anticancer applications. Recent studies have indicated that pyrazole derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds targeting stearoyl-CoA desaturase (SCD) have demonstrated effectiveness in inhibiting cell growth in bladder cancer models .

Case Study: Anticancer Efficacy

In a study focused on bladder cancer cells, the knockdown of SCD1 using related pyridazine compounds resulted in significant apoptosis and reduced cell proliferation, suggesting that this compound may share similar mechanisms of action .

Mechanistic Insights

The biological activity of this compound can be attributed to several molecular interactions:

- Hydrogen Bonding : The presence of hydrogen bonds between functional groups enhances stability and bioactivity.

- π–π Stacking Interactions : These interactions between aromatic rings contribute to the compound's overall stability in biological systems .

- Enzyme Inhibition : The ability to inhibit enzymes like COX is critical for its anti-inflammatory properties.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with pyrazole/pyridazine protons typically resonating at δ 7.5–9.0 ppm .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) determines bond lengths, angles, and torsional conformations. ORTEP-3 generates thermal ellipsoid diagrams.

- Validation tools : CheckCIF/PLATON validates crystallographic data, ensuring no geometric outliers .

How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound’s hydrogen-bonding network?

Q. Advanced

- Graph set analysis : Compare predicted H-bond motifs (e.g., S(6) rings) with experimental data .

- Refinement software : Use SHELXL to adjust H-atom positions iteratively, prioritizing experimental electron density maps .

- DFT calculations : Optimize molecular geometry (e.g., Gaussian) and compare with crystallographic parameters (bond distances <0.05 Å deviation acceptable).

What strategies are recommended for analyzing π-π interactions and their impact on the compound’s solid-state packing?

Q. Advanced

- Crystallographic analysis : Measure centroid-to-centroid distances (e.g., 3.68 Å in related pyridazine derivatives ).

- Software tools : Mercury (CCDC) or CrystalExplorer visualize stacking interactions.

- Thermal analysis : DSC/TGA assesses stability linked to packing efficiency.

How should purity and stability of the compound be assessed under various storage conditions?

Q. Basic

- HPLC/LCMS : Quantify impurities (>98% purity for biological assays) .

- Stability studies : Store at –20°C (powder) or –80°C (DMSO solutions). Monitor degradation via NMR or LCMS over 1–6 months.

What crystallographic software packages are most suitable for refining the structure, and how do they handle twinning or disorder?

Q. Advanced

- SHELXL : Refines small-molecule structures, supports TWIN commands for twinned data .

- WinGX : Integrates SHELX with ORTEP-3 for visualization and data processing .

- Olex2 : Resolves disorder via PART/SUMP instructions, guided by electron density.

What role does intramolecular hydrogen bonding play in the conformational stability of this compound?

Basic

Intramolecular H-bonds (e.g., C–H⋯N in S(6) motifs ) rigidify the structure, reducing rotational freedom and stabilizing planar conformations. This enhances crystallinity and influences solubility .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of pyridazine-pyrazole hybrids?

Q. Advanced

- Substituent variation : Modify the phenylethyl group (e.g., electron-withdrawing/-donating groups) and pyrazole N-substituents.

- Biological assays : Test kinase/enzyme inhibition (e.g., Tyk2 for Deucravacitinib analogs ).

- Molecular docking : Use AutoDock or Schrödinger to predict binding modes to target proteins.

What are the critical steps in validating the hydrogen-bonding patterns observed in the crystal structure?

Q. Advanced

- Cross-validation : Align NMR-derived H-bond donors/acceptors with crystallographic data.

- Validation software : PLATON’s ADDSYM checks for missed symmetry, while CheckCIF flags H-bond outliers .

How do intermolecular interactions influence the compound’s solubility and formulation in preclinical studies?

Advanced

Strong π-π stacking and H-bonding (e.g., infinite chains via N–H⋯O ) reduce aqueous solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.